2-Phenoxyethyl iodoacetate
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Overview
Description
2-Phenoxyethyl iodoacetate is an organic compound that belongs to the class of iodoacetates It is characterized by the presence of a phenoxyethyl group attached to an iodoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl iodoacetate typically involves the reaction of phenoxyethanol with iodoacetic acid or its derivatives. One common method is the esterification of phenoxyethanol with iodoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of efficient catalysts and dehydrating agents are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl iodoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the iodoacetate moiety can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The phenoxyethyl group can undergo oxidation to form phenoxyacetic acid derivatives, while reduction reactions can lead to the formation of phenoxyethyl alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products include azides, thioethers, and amides.
Oxidation: Products include phenoxyacetic acid derivatives.
Hydrolysis: Products are phenoxyethanol and iodoacetic acid.
Scientific Research Applications
2-Phenoxyethyl iodoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used to study enzyme inhibition, particularly in glycolysis, where it inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Medical Research:
Industrial Applications: It can be used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The primary mechanism of action of 2-Phenoxyethyl iodoacetate involves its role as an alkylating agent. It reacts with thiol groups in proteins, leading to the modification of cysteine residues. This modification can inhibit the activity of enzymes such as GAPDH, thereby disrupting glycolysis and other metabolic pathways. The compound’s ability to inhibit glycolysis makes it a potential candidate for cancer therapy, as cancer cells rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
Similar Compounds
Iodoacetamide: Another alkylating agent that modifies thiol groups in proteins but is more potent in depleting cellular glutathione (GSH).
Ethyl iodoacetate: Similar in structure but with an ethyl group instead of a phenoxyethyl group, used in organic synthesis and as a lachrymatory agent.
Phenoxyacetic Acid: Lacks the iodoacetate moiety but shares the phenoxyethyl group, used in the synthesis of herbicides and plant growth regulators.
Uniqueness
2-Phenoxyethyl iodoacetate is unique due to its combination of the phenoxyethyl group and the iodoacetate moiety, which imparts specific reactivity and biological activity. Its ability to act as an alkylating agent and inhibit glycolysis distinguishes it from other similar compounds .
Properties
CAS No. |
5437-00-3 |
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Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-phenoxyethyl 2-iodoacetate |
InChI |
InChI=1S/C10H11IO3/c11-8-10(12)14-7-6-13-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
WUFOHBJTJJRCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)CI |
Origin of Product |
United States |
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